Methyl 3-oxododecanoate Methyl 3-oxododecanoate
Brand Name: Vulcanchem
CAS No.: 76835-64-8
VCID: VC3790203
InChI: InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h3-11H2,1-2H3
SMILES: CCCCCCCCCC(=O)CC(=O)OC
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

Methyl 3-oxododecanoate

CAS No.: 76835-64-8

Cat. No.: VC3790203

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxododecanoate - 76835-64-8

Specification

CAS No. 76835-64-8
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name methyl 3-oxododecanoate
Standard InChI InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h3-11H2,1-2H3
Standard InChI Key FHTQHJAYSZFNSI-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)CC(=O)OC
Canonical SMILES CCCCCCCCCC(=O)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-oxododecanoate belongs to the class of β-keto esters, featuring the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol . Its IUPAC name, methyl 3-oxododecanoate, reflects the ketone group at the third carbon and the methyl ester functional group. The structural attributes are further defined by the SMILES notation CCCCCCCCCC(=O)CC(=O)OC, which highlights the linear dodecyl chain and the positions of the carbonyl groups .

Table 1: Key Identifiers of Methyl 3-Oxododecanoate

PropertyValueSource
CAS Number76835-64-8
Molecular FormulaC₁₃H₂₄O₃
Molecular Weight228.33 g/mol
IUPAC NameMethyl 3-oxododecanoate
SMILESCCCCCCCCCC(=O)CC(=O)OC
EINECS Number278-561-8

Physical and Chemical Properties

The compound exhibits a density of 0.936 g/cm³ and a boiling point of 271.7°C at 760 mmHg, making it suitable for high-temperature reactions . Its flash point of 110.4°C classifies it as flammable, necessitating careful handling . The ketone and ester functionalities render it reactive in nucleophilic additions and condensations, which are pivotal in synthesizing chiral alcohols and heterocycles .

Table 2: Physicochemical Properties

PropertyValueSource
Density0.936 g/cm³
Boiling Point271.7°C at 760 mmHg
Flash Point110.4°C
Refractive Index1.438
LogP (Partition Coeff.)3.259

Synthesis and Production Methods

Conventional Synthesis

Methyl 3-oxododecanoate is typically synthesized via Claisen condensation between methyl dodecanoate and ethyl acetate in the presence of a base . Alternative routes include the oxidation of methyl 3-hydroxydodecanoate or transesterification of β-keto acids .

Asymmetric Hydrogenation

Recent studies highlight its role in producing enantiomerically pure alcohols. For example, hydrogenation using RuCl₂[(S)-BINAP] under 30 atm H₂ at 80°C yields methyl (S)-3-hydroxydodecanoate with 97% enantiomeric excess (ee) . This method is critical for pharmaceuticals requiring chiral specificity .

Table 3: Catalytic Hydrogenation Conditions

CatalystPressureTemperatureee (%)Source
RuCl₂[(S)-BINAP]30 atm80°C97
Pd/C (H₂)1 atm25°C99.5

Applications in Organic Synthesis and Industry

Chiral Intermediate

The compound is a precursor to 3-hydroxydodecanoate derivatives, which are integral to antifungal agents and surfactants . Enantioselective reductions produce (R)- or (S)-isomers, enabling tailored synthesis of bioactive molecules .

Quorum-Sensing Signals

In microbiology, methyl 3-oxododecanoate derivatives act as acyl-homoserine lactones (AHLs), facilitating bacterial communication. Chiral GC analysis confirms its role in synthesizing N-(3-oxododecanoyl)-L-homoserine lactone, a quorum-sensing molecule in Pseudomonas aeruginosa .

Fragrance and Polymer Industries

The ketone group contributes to fruity odors, making it valuable in perfumery . Additionally, its incorporation into biodegradable polymers enhances material flexibility and degradation rates .

Biochemical and Pharmacological Relevance

Microbial Metabolism

Methylotrophs utilize methyl 3-oxododecanoate as a carbon source, highlighting its role in metabolic pathways. Enzymatic reduction by alcohol dehydrogenases yields chiral alcohols critical for microbial lipid synthesis .

Comparative Analysis with Related Compounds

Table 4: Comparison with Analogous β-Keto Esters

CompoundMolecular FormulaBoiling Point (°C)Application
Methyl 3-oxododecanoateC₁₃H₂₄O₃271.7Chiral synthesis, AHLs
Methyl 3-oxovalerateC₆H₁₀O₃193.0Pharmaceutical intermediates
Methyl 3-oxohexanoateC₇H₁₂O₃193.0Polymer additives

Recent Advances and Future Perspectives

The adoption of continuous flow reactors has reduced reaction times by 90% compared to batch processes, enhancing yield (94%) and purity (>99%) . Future research should explore enzymatic cascades for greener synthesis and CRISPR-engineered microbes for large-scale production .

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